molecular formula C12H17N B11916754 (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine

(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine

Cat. No.: B11916754
M. Wt: 175.27 g/mol
InChI Key: GFKGRMQIBAWBBD-LBPRGKRZSA-N
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Description

(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, and a propan-1-amine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane core, which can be derived from commercially available starting materials such as indanone.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indane core or the amine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as in the development of drugs targeting specific pathways.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine: The enantiomer of the compound, with different stereochemistry.

    1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine: A similar compound with a shorter side chain.

    1-(2,3-Dihydro-1H-inden-4-yl)butan-1-amine: A similar compound with a longer side chain.

Uniqueness

(S)-1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of the indane moiety. This configuration can lead to distinct biological and chemical properties compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1S)-1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine

InChI

InChI=1S/C12H17N/c1-2-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8,12H,2-3,5,7,13H2,1H3/t12-/m0/s1

InChI Key

GFKGRMQIBAWBBD-LBPRGKRZSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC2=C1CCC2)N

Canonical SMILES

CCC(C1=CC=CC2=C1CCC2)N

Origin of Product

United States

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